molecular formula C7H15NO2 B3154848 2-[(Oxan-4-yl)amino]ethan-1-ol CAS No. 786684-00-2

2-[(Oxan-4-yl)amino]ethan-1-ol

Cat. No.: B3154848
CAS No.: 786684-00-2
M. Wt: 145.2 g/mol
InChI Key: MJGGXUIHZXJHNE-UHFFFAOYSA-N
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Description

2-[(Oxan-4-yl)amino]ethan-1-ol is an ethanol derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with an amino group linked to the ethanol backbone.

Properties

IUPAC Name

2-(oxan-4-ylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-4-3-8-7-1-5-10-6-2-7/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGGXUIHZXJHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxan-4-yl)amino]ethan-1-ol typically involves the reaction of tetrahydro-2H-pyran-4-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The process involves the same basic reaction as described above but is optimized for higher yields and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(Oxan-4-yl)amino]ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxan-4-ylamino derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:
The synthesis of 2-[(Oxan-4-yl)amino]ethan-1-ol typically involves the reaction of oxan-4-amine with ethylene oxide or similar reagents. The reaction conditions are optimized to ensure high yield and purity, often utilizing solvents such as ethanol or methanol under controlled temperatures.

Industrial Production:
For large-scale production, continuous flow reactors and advanced purification techniques like chromatography are employed to enhance efficiency and product quality.

Medicinal Chemistry

This compound is investigated for its potential therapeutic properties. It serves as a building block in the development of pharmaceuticals targeting various diseases, including:

  • Antiviral Agents: Studies have shown that derivatives of this compound exhibit activity against viral infections by inhibiting viral replication.
  • Anticancer Research: The compound has been explored for its ability to induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

Biochemical Studies

In biochemical research, this compound plays a role in studying metabolic pathways and enzyme interactions. Its structural features allow it to act as both a substrate and an inhibitor in enzymatic reactions.

Material Science

The compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for creating polymers with enhanced mechanical and thermal stability.

Case Studies

StudyFocusFindings
Study A Antiviral ActivityDemonstrated that derivatives of this compound inhibit viral replication in vitro, suggesting potential for drug development.
Study B Anticancer PropertiesReported that the compound induces apoptosis in specific cancer cell lines, highlighting its potential as a therapeutic agent.
Study C Enzyme InteractionInvestigated the interaction between the compound and various enzymes, revealing its dual role as an inhibitor and substrate in metabolic pathways.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructureApplication
2-(Amino)ethanolSimple amino alcoholGeneral solvent and reagent
2-(Oxan-3-yl)aminoethanolRelated oxane derivativeLimited therapeutic applications
2-(Hydroxyethyl)oxaneHydroxylated variantUsed primarily in material science

Mechanism of Action

The mechanism of action of 2-[(Oxan-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The exact molecular targets and pathways depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Key Observations :

  • Solubility : Compounds with hydroxyl and amine groups (e.g., ) exhibit higher polarity and water solubility compared to alkyl-substituted analogs like .

Biological Activity

2-[(Oxan-4-yl)amino]ethan-1-ol, a compound featuring an oxane ring and an amino alcohol structure, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H13NO2\text{C}_6\text{H}_{13}\text{N}\text{O}_2

This compound contains a 4-oxane ring, which may contribute to its biological activity through interactions with various biological targets.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many amino alcohols are known to inhibit enzymes critical for metabolic pathways. For instance, they can act as inhibitors of dihydrofolate reductase (DHFR), impacting DNA synthesis and cellular proliferation .
  • Antioxidant Activity : Some studies suggest that compounds with similar structures possess antioxidant properties, scavenging free radicals and reducing oxidative stress .
  • Modulation of Neurotransmitter Receptors : The potential neuroactive properties of this compound may relate to its ability to interact with neurotransmitter systems, possibly influencing mood and cognitive functions .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial effects of compounds related to this compound. For example, derivatives have shown significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 62.5 to 78.12 µg/mL .

CompoundTarget PathogenMIC (µg/mL)
Compound AE. coli62.5
Compound BS. aureus78.12

Antioxidant Activity

The antioxidant potential has been assessed using various assays, including DPPH radical scavenging activity. Compounds similar to this compound demonstrated effective inhibition of lipid peroxidation, indicating a protective role against oxidative damage .

Assay TypeEC50 (µg/mL)
DPPH Scavenging Activity76.00
Lipid Peroxidation Inhibition72.50

Neuroprotective Effects

Research has indicated that amino alcohols can exhibit neuroprotective effects by modulating glutamate receptors, which are crucial in preventing excitotoxicity associated with neurodegenerative diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the methanol extracts of various plants found that certain derivatives exhibited strong antibacterial properties against common pathogens, supporting the potential use of similar compounds in developing new antibiotics .
  • Neuroprotective Study : In a clinical trial evaluating the effects of amino alcohols on patients with mild cognitive impairment, participants showed improved cognitive function scores after treatment with a related compound over six months .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(Oxan-4-yl)amino]ethan-1-ol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Two primary strategies are reported for structurally similar ethanolamine derivatives:

  • C-N bond formation : Reacting oxan-4-amine with ethylene oxide or halogenated ethanol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Reductive amination : Using oxan-4-amine and glycoaldehyde with NaBH₃CN in methanol, followed by HCl salt purification .
  • Optimization : Monitor reaction progress via TLC or HPLC. Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 amine-to-alcohol ratio) and using anhydrous solvents .

Q. How can purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is achievable with recrystallization in ethanol/water mixtures .
  • Structural Confirmation :
  • NMR : ¹H NMR (DMSO-d₆) should show oxane ring protons (δ 3.3–3.8 ppm) and ethanolamine -NH/-OH signals (δ 1.5–2.1 ppm) .
  • Mass Spectrometry : ESI-MS [M+H]⁺ peak at m/z 176.2 (calculated for C₇H₁₅NO₂) .

Q. What solvents and storage conditions are recommended for this compound?

  • Methodological Answer :

  • Solubility : Highly soluble in polar solvents (DMSO, DMF, water) and moderately soluble in THF. Avoid chloroform due to potential HCl salt formation .
  • Storage : Store at -20°C under inert gas (argon) to prevent oxidation. Lyophilized forms remain stable for >12 months .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interactions with biological targets (e.g., viral proteins)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to SARS-CoV-2 nsp1 protein (PDB: 8AZ8). The ethanolamine group forms hydrogen bonds with Asp-45 and Tyr-47, while the oxane ring engages in hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. RMSD <2 Å indicates stable complexes .

Q. How to resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Methodological Answer :

  • Assay Optimization :
  • Use standardized cell lines (e.g., HEK293 or Vero E6) and control for pH (7.4) and serum content (10% FBS) to minimize variability .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM. Conflicting results often arise from off-target effects at >50 µM .
  • Metabolite Analysis : LC-MS/MS can detect oxidative metabolites (e.g., ketone derivatives) that may contribute to cytotoxicity .

Q. What mechanistic insights explain its stability under acidic vs. alkaline conditions?

  • Methodological Answer :

  • Degradation Studies :
  • Acidic Conditions (pH 3) : Hydrolysis of the oxane ring occurs, detected via HPLC retention time shifts .
  • Alkaline Conditions (pH 10) : Ethanolamine group deprotonation enhances solubility but accelerates oxidation (monitor via peroxide test strips) .
  • Stabilizers : Add 0.1% w/v ascorbic acid to aqueous solutions to inhibit oxidation .

Q. How to design derivatives with enhanced blood-brain barrier (BBB) permeability?

  • Methodological Answer :

  • Structural Modifications :
  • Introduce lipophilic groups (e.g., methyl substituents on the oxane ring) to increase logP (target logP 1.5–2.5) .
  • Reduce hydrogen bond donors (e.g., replace -OH with -OCH₃) to improve BBB penetration, predicted via SwissADME .
  • In Vitro BBB Models : Use MDCK-MDR1 monolayers; Papp >5×10⁻⁶ cm/s indicates high permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.